molecular formula C11H14ClN3O3 B13614674 tert-Butyl 2-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate

tert-Butyl 2-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate

Cat. No.: B13614674
M. Wt: 271.70 g/mol
InChI Key: LVZCVIOBHRFVHT-UHFFFAOYSA-N
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Description

tert-butyl 2-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate is a complex organic compound belonging to the class of pyrimido[5,4-b][1,4]oxazine derivatives These compounds are characterized by their bicyclic structure, which includes a pyrimidine ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe tert-butyl group is usually introduced via alkylation reactions, and the chloro substituent is added through halogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reactions typically require controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

tert-butyl 2-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[5,4-b][1,4]oxazine derivatives, such as:

  • tert-butyl 4-chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate
  • pyrimido[4,5-d]pyrimidines
  • pyrimido[5,4-d]pyrimidines

Uniqueness

Its tert-butyl and chloro substituents contribute to its reactivity and stability, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H14ClN3O3

Molecular Weight

271.70 g/mol

IUPAC Name

tert-butyl 2-chloro-6,7-dihydropyrimido[5,4-b][1,4]oxazine-8-carboxylate

InChI

InChI=1S/C11H14ClN3O3/c1-11(2,3)18-10(16)15-4-5-17-7-6-13-9(12)14-8(7)15/h6H,4-5H2,1-3H3

InChI Key

LVZCVIOBHRFVHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=CN=C(N=C21)Cl

Origin of Product

United States

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